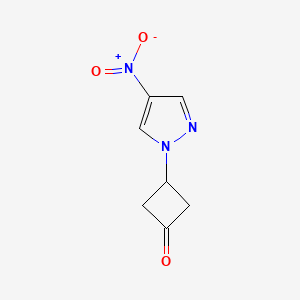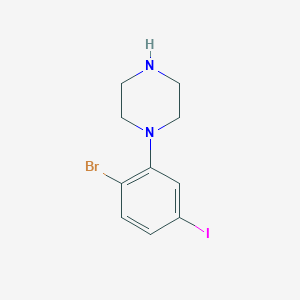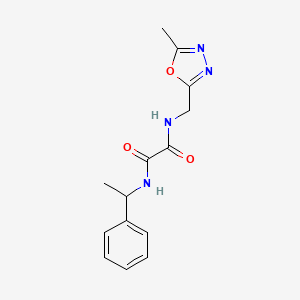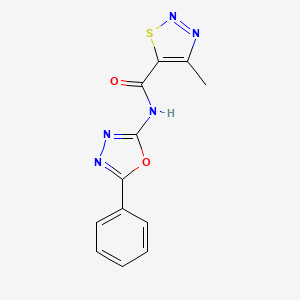
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one” is a chemical compound with the CAS Number: 2089277-18-7 . It has a molecular weight of 181.15 and its IUPAC name is this compound . It is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 181.15 .Applications De Recherche Scientifique
Synthesis of Functionalized Heterocycles
The chemistry of polyhalogenated nitrobutadienes has been extensively explored for synthesizing highly functionalized heterocycles. These compounds serve as valuable building blocks for amination and heterocyclization products, leading to the formation of various heterocyclic structures, including pyrazoles and pyrimidines. For instance, nucleophilic substitution reactions have been used to create enamines and amides, which then undergo cyclization to yield pyrazoles, among other products. This demonstrates the utility of nitrobutadienes in constructing complex molecular architectures, highlighting the importance of such compounds in synthetic organic chemistry (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).
Construction of Cyclobutanes
The construction of cyclobutanes is another area where compounds like 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one have found significant application. A study reported the highly enantioselective synthesis of cyclobutane derivatives via a direct vinylogous Michael reaction of β,γ-unsaturated pyrazole amides with nitroolefin. This method provides a reliable way to obtain cyclobutane derivatives in good yields and excellent enantioselectivities, showcasing the versatility of these compounds in facilitating the construction of complex cyclobutane structures (Chen et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-nitropyrazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSMCUMZVZXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2954277.png)
![4-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2954278.png)
![3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2954280.png)
![1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2954282.png)
![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)


![methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B2954289.png)

![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)



